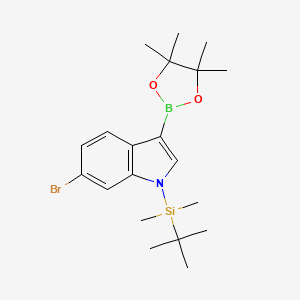
Medetomidine-d3 Hydrochloride
説明
Medetomidine-d3 Hydrochloride is the deuterium labeled version of Medetomidine Hydrochloride . Medetomidine Hydrochloride is an agonist of adrenergic alpha-2 receptor . It is a potent non-narcotic α2-adrenoreceptor agonist which produces sedation and analgesia .
Synthesis Analysis
A novel and facile method for the synthesis of Medetomidine has been reported . This method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . The first synthesis of Medetomidine required 7 steps starting from 2,3-dimethylbromobenzene via stepwise addition of two kinds of Grignard reagents .Molecular Structure Analysis
The molecular weight of Medetomidine-d3 Hydrochloride is 239.76 . The chemical formula is C13H14D3ClN2 . The structure includes a deuterium labeled Medetomidine hydrochloride .科学的研究の応用
Cardiovascular and Electroencephalographic Studies
Medetomidine hydrochloride has been used in cardiovascular and electroencephalographic studies. For example, in neonatal male cow calves, medetomidine hydrochloride induced bradycardia, initial hypertension followed by hypotension, and changes in electrocardiographic parameters, revealing profound sleep and decreased brain activity (Singh et al., 2011).
Neurochemical and Behavioral Effects
Research on medetomidine's enantiomers, d-MED and l-MED, shows that d-MED is primarily responsible for the biological activity of medetomidine. In rats, d-MED causes sedation, hypothermia, and neurochemical changes indicative of alpha-2-agonists, while l-MED is less active (Macdonald et al., 1991).
Inhibition of Drug Metabolism
Medetomidine has been studied for its inhibition of drug metabolism, particularly in human liver microsomal drug metabolism. The research indicates that d-MED is a potent, competitive inhibitor, impacting the metabolism of other drugs, such as ketamine (Kharasch et al., 1992).
Anesthetic Effects in Veterinary Medicine
Medetomidine hydrochloride has been studied for its anesthetic effects in animals, including dogs and cats. For instance, it has been used in combination with diazepam and ketamine for anesthesia in dogs, affecting cardiovascular parameters and providing prolonged analgesia (Ko et al., 1998).
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of medetomidine have been explored in various studies. For example, a study investigated the N-glucuronidation of medetomidine, revealing insights into its metabolic pathways in the human liver (Kaivosaari et al., 2008).
Phase Diagrams and Solubility
Research has also been conducted on the phase diagrams and solubility of medetomidine hydrochloride, which is crucial for understanding its physical and chemical properties (Choobdari et al., 2013).
Cardiopulmonary Effects
The cardiopulmonary effects of medetomidine hydrochloride have been a focus of study, particularly in heartworm-infected and noninfected dogs. These studies contribute to understanding the drug's impact on heart and lung function (Venugopalan et al., 1994).
特性
IUPAC Name |
5-[2,2,2-trideuterio-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/i3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNGEIHDPSLNMU-FJCVKDQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC(=C1C)C)C2=CN=CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857951 | |
| Record name | 5-[1-(2,3-Dimethylphenyl)(2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Medetomidine-d3 Hydrochloride | |
CAS RN |
1246820-20-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246820-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[1-(2,3-Dimethylphenyl)(2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)


![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)


![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)

![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)



